molecular formula C19H23ClN2O2S B2683015 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1235071-99-4

5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2683015
CAS RN: 1235071-99-4
M. Wt: 378.92
InChI Key: HOLWUJMHCCQECE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .


Synthesis Analysis

The synthesis of this compound has been reported as an intermediate in the synthesis of glyburide . The synthesis involves various reactions including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C19H23ClN2O2S. The structure includes a thiophene ring, a piperidine ring, and a benzamide group .


Chemical Reactions Analysis

This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.84 . It’s a solid at room temperature with a melting point of 209-214 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Indole compounds have also been explored for their anti-HIV properties. While specific studies on our compound are limited, the indole scaffold has been investigated as an anti-HIV pharmacophore . Further research could uncover its potential in this context.

Conclusion

The indole scaffold, including our compound, holds immense promise for newer therapeutic possibilities. Researchers continue to explore its diverse biological activities, making it an exciting area of study . As we delve deeper into the molecular intricacies, we may uncover additional applications and mechanisms of action for this intriguing compound.

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it’s likely that it acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent .

properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLWUJMHCCQECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

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